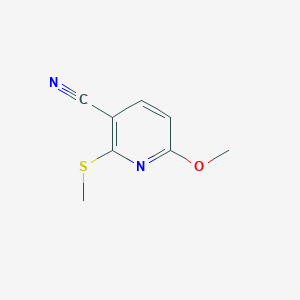
Diphenylmethylazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylmethylazide is an organic compound that contains an azide functional group attached to a diphenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenylmethylazide can be synthesized through several methods. One common approach involves the reaction of diphenylmethyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring proper safety measures due to the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylmethylazide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to diphenylmethylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Reduction: Diphenylmethylamine.
Cycloaddition: Triazoles.
Wissenschaftliche Forschungsanwendungen
Diphenylmethylazide has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various nitrogen-containing compounds.
Materials Science: The compound is utilized in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: This compound derivatives are explored for their potential pharmacological activities.
Wirkmechanismus
The mechanism of action of diphenylmethylazide primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of new compounds. In biological systems, azides can interact with proteins and other biomolecules, potentially leading to the formation of covalent bonds and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Azide: Similar to diphenylmethylazide but with only one phenyl group.
Benzyl Azide: Contains a benzyl group instead of a diphenylmethyl group.
Diphenylphosphoryl Azide: Contains a phosphoryl group in addition to the azide group.
Uniqueness
This compound is unique due to the presence of two phenyl groups, which can influence its reactivity and the types of reactions it undergoes.
Eigenschaften
CAS-Nummer |
6926-47-2 |
|---|---|
Molekularformel |
C13H11N3 |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
[azido(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H11N3/c14-16-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI-Schlüssel |
UHALAAGWENHOHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)

![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)



![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
![N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)



![1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride](/img/structure/B13472636.png)

